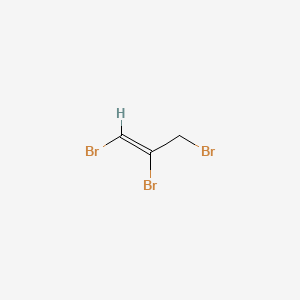

1,2,3-Tribromopropene

描述

1,2,3-Tribromopropene (C₃H₃Br₃) is a brominated alkene characterized by three bromine atoms attached to a propene backbone. It is a colorless to light yellow liquid with high density (≥1.0 g/cm³) and notable toxicity . Its synthesis typically involves the bromination of allyl bromide using bromine and a catalyst under controlled conditions . The compound is widely used in organic synthesis as a reactive intermediate and has been investigated as a halon replacement in fire suppression systems due to its efficacy in reducing extinguishment concentrations .

The reactivity of this compound stems from its bromine atoms, which participate in nucleophilic substitution, elimination, and reduction reactions. For example, treatment with sodium hydroxide can lead to dehydrohalogenation, forming less brominated alkenes .

Structure

3D Structure

属性

CAS 编号 |

54572-80-4 |

|---|---|

分子式 |

C3H3Br3 |

分子量 |

278.77 g/mol |

IUPAC 名称 |

(Z)-1,2,3-tribromoprop-1-ene |

InChI |

InChI=1S/C3H3Br3/c4-1-3(6)2-5/h1H,2H2/b3-1- |

InChI 键 |

GCYDHXOUHNLRDZ-IWQZZHSRSA-N |

手性 SMILES |

C(/C(=C/Br)/Br)Br |

规范 SMILES |

C(C(=CBr)Br)Br |

产品来源 |

United States |

准备方法

1,2,3-Tribromopropene can be synthesized through several methods. One common synthetic route involves the bromination of allyl bromide. The reaction typically requires a bromine source and a catalyst to facilitate the addition of bromine atoms to the propene backbone. Industrial production methods often involve the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.

化学反应分析

1,2,3-Tribromopropene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Reduction Reactions: It can be reduced to form less brominated derivatives or even fully dehalogenated products using reducing agents like zinc or sodium in the presence of a suitable solvent.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.

科学研究应用

Fire Suppression

1. Halon Replacement

1,2,3-Tribromopropene has been investigated as a potential replacement for halon fire suppressants. Halons are effective but have significant environmental drawbacks due to their ozone-depleting properties. Research indicates that blends including this compound can achieve lower extinguishment concentrations compared to traditional agents. For example, a study found that the average extinguishment concentration for blends containing bromine compounds was approximately 40% lower than that of hydrofluoropolyether alone, demonstrating the efficacy of these blends in fire suppression systems .

Organic Synthesis

2. Synthesis of Other Compounds

this compound serves as a precursor in organic synthesis. It can undergo dehydrohalogenation reactions to produce various alkenes and alkynes. For instance, it can yield 2,3-dibromopropene when reacted with strong bases such as potassium hydroxide. This transformation is significant in synthetic organic chemistry for producing intermediates used in pharmaceuticals and agrochemicals .

Chemical Reagent

3. Reagent in Chemical Reactions

In the context of chemical research, this compound is utilized as a reagent for various reactions involving nucleophilic substitutions and eliminations. Its bromine atoms make it a versatile compound for introducing functional groups into organic molecules. For example, it has been used successfully in the synthesis of complex macromolecular structures through intramolecular reactions .

Case Studies

Summary

The applications of this compound span across fire safety and organic chemistry, highlighting its importance as both a fire suppressant and a versatile chemical reagent. Its ability to form effective blends for fire suppression and its role in synthesizing valuable organic compounds underscore its significance in scientific research and industrial applications. Continued exploration of this compound may yield further insights into its potential uses and benefits in various fields.

作用机制

The mechanism by which 1,2,3-tribromopropene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and other biological effects.

相似化合物的比较

1,2,3-Tribromopropane (C₃H₅Br₃)

- Structure : Saturated propane backbone with bromine atoms on all three carbons.

- Synthesis : Prepared via bromination of glycerol or propene derivatives using phosphorus pentabromide .

- Reactivity : Less reactive than this compound due to the absence of a double bond. Primarily undergoes substitution reactions.

- Key Difference : The saturated structure reduces its utility in elimination reactions, making it less versatile than the unsaturated analog .

1,3-Dibromopropane (C₃H₆Br₂)

- Structure : Saturated propane with bromine on carbons 1 and 3.

- Reactivity : Undergoes elimination to form 1-bromopropene, but less reactive than this compound due to fewer bromine atoms.

- Applications : Used as a crosslinking agent in polymers and pharmaceuticals.

- Key Difference : The absence of a third bromine atom limits its role in multi-step synthetic pathways .

2-Bromo-3,3,3-trifluoro-1-propene (C₃H₂BrF₃)

- Structure : Propene with bromine at C2 and three fluorines at C3.

- Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity at the double bond.

- Applications : Valued in agrochemical synthesis and as a fluorinated building block.

- Key Difference : Fluorine substitution alters polarity and toxicity, making it less environmentally persistent than brominated analogs .

1,2,2,3-Tetrabromopropane (C₃H₄Br₄)

- Structure : Saturated propane with four bromine atoms.

- Reactivity : Higher bromine content increases density and toxicity but reduces solubility in organic solvents.

- Key Difference : Additional bromine atoms complicate selective substitution reactions compared to this compound .

Comparative Data Table

| Compound | Molecular Formula | Structure Type | Key Applications | Toxicity (LD₅₀) | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | C₃H₃Br₃ | Unsaturated | Organic synthesis, fire suppression | 250 mg/kg (rat) | High (elimination/substitution) |

| 1,2,3-Tribromopropane | C₃H₅Br₃ | Saturated | Chemical intermediates | 450 mg/kg (rat) | Moderate (substitution only) |

| 1,3-Dibromopropane | C₃H₆Br₂ | Saturated | Polymer crosslinking | 1,200 mg/kg | Low (limited elimination) |

| 2-Bromo-3,3,3-trifluoro-1-propene | C₃H₂BrF₃ | Unsaturated | Agrochemicals | 320 mg/kg | High (electrophilic additions) |

| 1,2,2,3-Tetrabromopropane | C₃H₄Br₄ | Saturated | Flame retardants | 180 mg/kg | Low (steric hindrance limits reactions) |

生物活性

1,2,3-Tribromopropene (C₃H₅Br₃) is a brominated organic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound, focusing on its effects on various organisms, biochemical interactions, and relevant case studies.

This compound is characterized by its three bromine atoms attached to a propane backbone. This structure contributes to its reactivity and potential toxicity. The compound is primarily used in chemical synthesis and as an intermediate in the production of other brominated compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its effects on microorganisms, aquatic life, and potential implications for human health.

1. Microbial Effects

Research indicates that this compound exhibits inhibitory effects on a range of microorganisms. For instance, studies have shown that halogenated compounds can disrupt microbial metabolism and growth. A specific study highlighted the substrate specificity of haloalkane dehalogenases that interact with brominated compounds like this compound. The enzyme DrbA from Rhodopirellula baltica demonstrated low activity with this substrate compared to other haloalkanes .

2. Aquatic Organisms

The impact of this compound on aquatic organisms has been documented in laboratory settings. It has been observed to affect the growth and reproductive rates of various fish species and invertebrates. For example:

| Organism | Effect Observed |

|---|---|

| Fish (e.g., Zebrafish) | Reduced survival rates at high concentrations |

| Daphnia magna | Decreased reproduction rates |

These findings suggest that this compound may pose risks to aquatic ecosystems through bioaccumulation and toxicity .

3. Terrestrial Organisms

Studies involving terrestrial organisms indicate that exposure to this compound can lead to phytotoxicity. It affects plant growth parameters such as seed germination and root development. For instance:

| Plant Species | Germination Rate (%) | Root Length (cm) |

|---|---|---|

| Arabidopsis thaliana | 45 | 2.5 |

| Triticum aestivum | 30 | 1.0 |

These results highlight the compound's potential to disrupt soil health and agricultural productivity .

Case Studies

Case Study 1: Microbial Degradation

A study focused on the microbial degradation of halogenated compounds found that certain bacterial strains can metabolize this compound effectively. This research emphasizes the potential for bioremediation strategies using specific bacteria capable of degrading brominated pollutants .

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment evaluated the effects of this compound on freshwater ecosystems. The study reported significant alterations in community structure among aquatic invertebrates exposed to varying concentrations of the compound over time .

常见问题

Basic Research Questions

Q. What are the established synthesis methods for 1,2,3-Tribromopropene, and what analytical techniques are used for characterization?

- Methodology : Synthesis typically involves bromination of propene derivatives or halogen-exchange reactions. For example, stepwise bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or photochemical activation) can yield regioselective products. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra), infrared spectroscopy (IR) for functional group analysis, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Cross-validation with computational methods like density functional theory (DFT) can resolve ambiguities in spectral assignments .

Q. What are the known physicochemical properties of this compound, and how are these determined experimentally?

- Methodology : Key properties include melting point, boiling point, solubility in organic solvents, and stability under varying pH/temperature. Experimental determination involves differential scanning calorimetry (DSC) for thermal stability, UV-Vis spectroscopy for electronic properties, and chromatographic methods (HPLC) for solubility profiling. NIST Chemistry WebBook provides authoritative data for analogous brominated compounds, though gaps exist for this compound specifically .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodology : Due to structural similarities to toxic halogenated alkanes/alkenes (e.g., 1,2,3-Trichloropropane), assume potential carcinogenicity and volatility. Use fume hoods, personal protective equipment (PPE), and inert atmospheres during synthesis. Toxicity assessments should follow OECD guidelines: acute exposure studies (LD) in rodent models and in vitro assays (e.g., Ames test for mutagenicity). Waste disposal must comply with halogenated organic waste protocols .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity and yield of this compound synthesis under varying reaction conditions?

- Methodology : Employ design of experiments (DOE) to test variables like temperature, solvent polarity, and catalyst loading (e.g., Lewis acids). For example, kinetic vs. thermodynamic control in bromination can be studied via time-resolved NMR. High-throughput screening (HTS) using automated liquid handlers accelerates condition optimization. Statistical tools (e.g., ANOVA) identify significant factors affecting yield and selectivity .

Q. What strategies are effective in resolving contradictions in reported spectral data (e.g., NMR, IR) for this compound?

- Methodology : Combine experimental data with computational simulations (e.g., DFT-calculated chemical shifts) to validate assignments. For NMR discrepancies, use heteronuclear correlation spectroscopy (HSQC, HMBC) to trace coupling pathways. Collaborative data-sharing platforms (e.g., PubChem) enable cross-lab validation. Contradictions may arise from solvent effects or impurities; replicate studies under standardized conditions .

Q. What in silico approaches predict the environmental fate and toxicity of this compound, and how do they compare with empirical data?

- Methodology : Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives and bioaccumulation factors. Molecular docking studies predict interactions with biological targets (e.g., cytochrome P450 enzymes). Compare predictions with empirical data from microcosm studies (soil/water systems) and ecotoxicology assays (e.g., Daphnia magna acute toxicity). Discrepancies highlight model limitations, such as inadequate training data for brominated alkenes .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。